molecular formula C10H18N4O B1491265 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097995-26-9

2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane

Cat. No.: B1491265
CAS No.: 2097995-26-9
M. Wt: 210.28 g/mol
InChI Key: MVJLYDHEWCDXIO-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane is a spirocyclic compound featuring a unique 6-oxa-2-azaspiro[4.5]decane core appended with a 2-azidoethyl substituent. The spiro[4.5]decane scaffold consists of two fused rings (a five-membered oxolane and a six-membered piperidine) sharing a single sp³-hybridized carbon atom, creating a rigid, three-dimensional structure . The azidoethyl group introduces reactivity for applications like click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or photochemical transformations .

Properties

IUPAC Name

2-(2-azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-13-12-5-7-14-6-4-10(9-14)3-1-2-8-15-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLYDHEWCDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.

Biology: In biological research, this compound serves as a probe or a precursor for bioconjugation studies. Its ability to react with biomolecules under mild conditions makes it valuable for labeling and tracking biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(2-Azidoethyl)-6-oxa-2-azaspiro[45]decane exerts its effects depends on its specific application

Molecular Targets and Pathways: The compound's molecular targets and pathways vary based on its use. In biological systems, it may interact with enzymes or receptors, while in material science, it may participate in polymerization reactions.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Likely $ \text{C}{10}\text{H}{17}\text{N}4\text{O} $ (based on parent scaffold $ \text{C}8\text{H}_{15}\text{NO} $ ).
  • Functional Groups : Azide (-N₃), ether (oxa), and secondary amine (aza).
  • Synthesis : Derived from α-diazocarbonyl precursors via rhodium(II)-catalyzed spirocyclization involving oxonium ylides .

Comparison with Similar Compounds

The 6-oxa-2-azaspiro[4.5]decane scaffold has several structural analogs, differing in substituents, heteroatom positions, and functional groups. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents/Modifications Applications/Significance Reference
6-Oxa-2-azaspiro[4.5]decane $ \text{C}8\text{H}{15}\text{NO} $ Parent scaffold; no azide Pharmaceutical intermediates (e.g., ALDH1A1 inhibitors)
8-Oxa-2-azaspiro[4.5]decane oxalate $ \text{C}{10}\text{H}{16}\text{N}2\text{O}5 $ Oxalate salt; oxygen at position 8 Building block for alkaloid-like compounds
1-Oxa-8-azaspiro[4.5]decane HCl $ \text{C}8\text{H}{16}\text{ClNO} $ Oxygen at position 1; hydrochloride salt Synthetic intermediate for bioactive molecules
8-Oxa-2-azaspiro[4.5]decane-3,4-dione $ \text{C}9\text{H}{11}\text{NO}_3 $ Dione moiety at positions 3-4 Material science and agrochemical research
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine $ \text{C}{15}\text{H}{22}\text{N}_2\text{O} $ Benzyl and amine groups Neurobiological activity (Erythrina alkaloid analogs)

Reactivity and Functionalization

  • Azide Group: The azidoethyl substituent in the target compound enables click chemistry for bioconjugation, unlike non-azide analogs .
  • Dione Derivatives : The 3,4-dione variant exhibits enhanced electrophilicity for nucleophilic additions, useful in material science .
  • Benzylamine Derivatives : The benzyl group in 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine improves lipophilicity, aiding blood-brain barrier penetration .

Pharmacological Relevance

  • 6-Oxa-2-azaspiro[4.5]decane : Used in ALDH1A1 inhibitors (e.g., compound 11b in ) for cancer therapy .
  • Erythrina Alkaloid Analogs : Structural similarity to neuroactive natural products suggests CNS applications .

Biological Activity

2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane, a compound with significant potential in biochemical research, is characterized by its unique azido group, which facilitates various chemical reactions, particularly in the context of bioconjugation and molecular labeling. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and applications in research.

  • Molecular Formula : C₁₀H₁₈N₄O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 2097995-26-9

The biological activity of this compound can be attributed to its ability to participate in click chemistry, particularly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which are crucial for labeling biomolecules.

Key Mechanisms:

  • Covalent Bond Formation : The azido group can form covalent bonds with alkyne-functionalized molecules in the presence of a CuAAC catalyst.
  • Protein Modification : The compound can modify proteins by selectively targeting specific amino acid residues, influencing their function and interactions.
  • Nucleic Acid Interaction : It enables targeted modifications of nucleic acids, affecting gene expression and cellular metabolism.

Cellular Effects

The impact of this compound on cellular processes is multifaceted:

  • Signal Transduction : The compound can influence key signaling pathways by modifying proteins involved in these processes.
  • Gene Expression Regulation : By altering nucleic acids, it can modulate gene expression patterns, thereby affecting overall cell function.

Case Study: Protein Labeling

A study demonstrated the utility of this compound in labeling specific proteins within live cells. This allowed researchers to track protein localization and dynamics over time, providing insights into cellular mechanisms.

Temporal Effects in Laboratory Settings

The stability of this compound under various conditions is crucial for its application:

ConditionStabilityNotes
Room TemperatureStableSuitable for short-term experiments
Light ExposureDegradation PossibleShould be stored in dark conditions
Heat ExposureDegradation PossibleStability decreases at elevated temperatures

Applications in Research

The compound's unique properties make it a valuable tool in various fields:

  • Bioconjugation : Used for attaching labels to biomolecules for tracking and imaging.
  • Drug Development : Potential applications in developing targeted therapies through selective modification of biomolecules.
  • Chemical Biology : Facilitates studies on protein interactions and functions within complex biological systems.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves intramolecular cyclization or multi-step functionalization of preformed spiro scaffolds. For example:

  • Step 1: Reacting a precursor like 6-oxa-2-azaspiro[4.5]decane with 2-azidoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the azidoethyl group.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Critical parameters include temperature (optimal 50–60°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 precursor:azidoethyl reagent). Yields range from 45–70%, with impurities often arising from incomplete substitution or azide dimerization.

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic peaks should be prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the spirocyclic proton (δ 3.8–4.2 ppm, multiplet) and azidoethyl protons (δ 3.3–3.6 ppm, triplet for -CH₂-N₃) .
    • ¹³C NMR: Look for the spirocyclic quaternary carbon (δ 70–75 ppm) and carbonyl/ether oxygen-adjacent carbons (δ 60–65 ppm).
  • Mass Spectrometry (HRMS): A molecular ion peak at m/z 239.1532 [M+H]⁺ confirms the molecular formula C₁₀H₁₇N₄O .
  • IR Spectroscopy: A strong azide stretch at ~2100 cm⁻¹ is critical .

Advanced: How does pH and temperature affect the compound’s stability, and what degradation pathways dominate?

Methodological Answer:

  • Stability Studies:
    • pH 2–6 (acidic): Rapid degradation via azide reduction to amines (confirmed by LC-MS; degradation products include 2-aminoethyl derivatives) .
    • pH 7–9 (neutral/alkaline): Stable for >72 hours at 25°C, but heating to 60°C accelerates ring-opening reactions (observed via NMR) .
    • Light Sensitivity: UV exposure (254 nm) induces decomposition; use amber vials for storage .
      Degradation Table:
ConditionHalf-Life (25°C)Major Degradant
pH 2, 37°C2.5 hours2-Aminoethyl analog
pH 7, 60°C12 hoursRing-opened lactam
UV light (254 nm)6 hoursNitrene byproducts

Advanced: How can computational modeling predict reactivity, and how do results align with experimental data?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., azide group reactivity).
    • Transition-state analysis reveals energy barriers for ring-opening (ΔG‡ ~25 kcal/mol) .
  • Experimental Validation:
    • Azide-alkyne cycloaddition (CuAAC) with propargyl alcohol confirms computational predictions of regioselectivity (1,4-triazole formed in >90% yield) .
  • Contradictions: Overestimated stability in acidic conditions (DFT predicts slower degradation than observed experimentally); refine models with solvation effects .

Advanced: How does the spirocyclic framework influence pharmacokinetic properties, and what in vitro models validate bioavailability?

Methodological Answer:

  • Lipophilicity (LogP): Calculated LogP = 1.2 (Schrödinger QikProp), suggesting moderate membrane permeability .
  • Caco-2 Assay: Apparent permeability (Papp) = 8.2 × 10⁻⁶ cm/s, indicating moderate oral absorption .
  • Metabolic Stability: Incubation with human liver microsomes (HLM) shows 60% remaining after 1 hour (CYP3A4/2D6-mediated oxidation observed via LC-MS/MS) .
    Key Finding: The 6-oxa ring enhances solubility compared to non-oxygenated spiro analogs (e.g., 2-azaspiro[4.5]decane derivatives) .

Data Contradiction: How to resolve discrepancies in reported synthetic yields or analytical results?

Methodological Answer:

  • Yield Discrepancies:
    • Cross-validate reaction conditions (e.g., inert atmosphere reduces azide decomposition; trace O₂ may lower yields by 10–15%) .
    • Use internal standards (e.g., 1,3,5-trimethoxybenzene) during NMR quantification to rule out solvent impurities .
  • Analytical Conflicts:
    • Compare HRMS data across multiple ionization modes (ESI vs. APCI) to confirm molecular ion consistency .
    • Replicate degradation studies in triplicate to assess variability (RSD <5% acceptable) .

Advanced: What strategies optimize regioselective functionalization of the spirocyclic core?

Methodological Answer:

  • Directed C-H Activation: Use Pd(OAc)₂ with pivalic acid to functionalize the azaspiro nitrogen-adjacent position (yields 55–70%) .
  • Protection/Deprotection: Temporarily protect the azide with a TMS group during alkylation to prevent side reactions .
    Functionalization Table:
ReagentPosition ModifiedYield (%)
Acryloyl chlorideN-alkylation65
Ethyl bromoacetateC-3 (spiro)48
Benzyl chlorideO-alkylation72

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
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2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane

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